molecular formula C8H13N3O B11798841 N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide

N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide

Cat. No.: B11798841
M. Wt: 167.21 g/mol
InChI Key: NHXAWSTZJGTHQN-UHFFFAOYSA-N
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Description

N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a dimethyl-substituted imidazole ring attached to an acetamide group. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide typically involves the cyclization of amido-nitriles. One common method includes the reaction of 4,5-dimethylimidazole with acetic anhydride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethylimidazole: A precursor in the synthesis of N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide.

    N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)amine: A reduced form of the compound.

    This compound N-oxide: An oxidized form of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the imidazole ring and the presence of the acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]acetamide

InChI

InChI=1S/C8H13N3O/c1-5-6(2)11-8(10-5)4-9-7(3)12/h4H2,1-3H3,(H,9,12)(H,10,11)

InChI Key

NHXAWSTZJGTHQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)CNC(=O)C)C

Origin of Product

United States

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